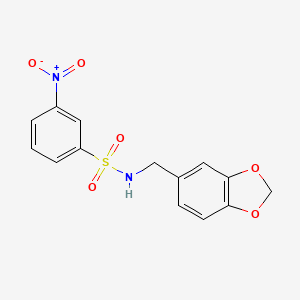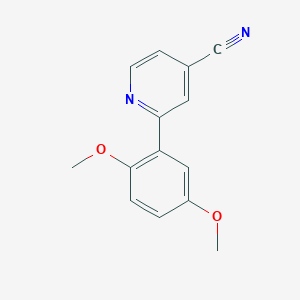
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide, also known as NBMD, is a chemical compound that has gained attention for its potential use in scientific research.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with other proteins. This inhibition leads to a decrease in the expression of genes that are regulated by BET proteins. This mechanism of action has been studied in several in vitro and in vivo models and has been shown to be effective.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has a low toxicity profile and does not have any significant effects on cell viability. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide in lab experiments is its specificity for BET proteins. This specificity allows for targeted inhibition of BET proteins without affecting other proteins. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has a relatively low molecular weight, making it easier to work with in lab experiments. However, one limitation is that N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide in scientific research. One direction is the development of new drugs that target BET proteins using N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide as a lead compound. Another direction is the exploration of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide's potential use in other diseases beyond cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide and its potential limitations in lab experiments.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has shown promising results as a potential inhibitor of BET proteins. Its specificity and low toxicity profile make it a promising compound for drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide can be synthesized by reacting 1,3-benzodioxole-5-carboxaldehyde with 3-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been successfully used in several studies and has proven to be efficient.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has been used in scientific research as a potential inhibitor of protein-protein interactions. Specifically, it has been studied as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a role in cancer and inflammatory diseases, making them a promising target for drug development. N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has shown promising results in inhibiting BET proteins and has the potential to be used in the development of new drugs.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-16(18)11-2-1-3-12(7-11)23(19,20)15-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPFOUBXZXIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)

![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)

![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)

